Monosodium citrate

描述

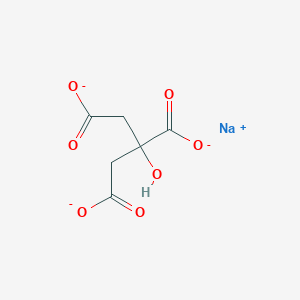

Monosodium citrate, also known as sodium dihydrogen citrate, is an acid salt of citric acid. It is commonly used in the food and pharmaceutical industries due to its buffering and chelating properties. The compound is highly soluble in water and has a slightly acidic taste .

准备方法

Synthetic Routes and Reaction Conditions: Monosodium citrate can be synthesized by the partial neutralization of citric acid with an aqueous solution of sodium bicarbonate or sodium carbonate. The reactions are as follows:

- NaHCO₃ + C₆H₈O₇ → NaC₆H₇O₇ + CO₂ + H₂O

- Na₂CO₃ + 2C₆H₈O₇ → 2NaC₆H₇O₇ + CO₂ + H₂O .

Industrial Production Methods: In industrial settings, this compound is produced by reacting citric acid with sodium hydroxide or sodium carbonate under controlled conditions. The mixture is then subjected to crystallization to obtain the desired product .

化学反应分析

Types of Reactions: Monosodium citrate undergoes various chemical reactions, including:

Neutralization: Reacts with bases to form disodium citrate and trisodium citrate.

Chelation: Forms complexes with metal ions, which is useful in various applications.

Common Reagents and Conditions:

Neutralization: Sodium hydroxide or sodium carbonate in aqueous solution.

Chelation: Metal ions such as calcium, magnesium, and iron under aqueous conditions.

Major Products:

- Disodium citrate

- Trisodium citrate

- Metal-citrate complexes .

科学研究应用

Food and Beverage Industry

Preservative and Flavor Enhancer

- Monosodium citrate is widely used in the food industry as a preservative to enhance the shelf life of products, particularly in meat processing where it helps maintain color and flavor stability .

- It acts as an emulsifier and flavor enhancer, improving the taste of sour beverages and extending the freshness of various food items.

pH Regulator

- This compound is utilized to regulate acidity levels in food products, ensuring that they remain stable during storage and consumption. It is especially beneficial in soft drinks and dairy products .

Pharmaceutical Applications

Anticoagulant Properties

- This compound is employed in the medical field as an anticoagulant for stored blood products. It prevents clotting by chelating calcium ions, which are essential for blood coagulation processes .

- Its use in urine alkalinization helps manage certain metabolic disorders by increasing urinary pH, thus preventing kidney stone formation .

Drug Formulation

- In pharmaceuticals, it serves as a buffer to maintain the pH of injectable drugs, ensuring their stability and efficacy over time .

Biomedical Engineering

Regenerative Medicine

- Recent studies highlight the potential of this compound in regenerative engineering. Citrate-based biomaterials exhibit excellent biocompatibility and tunable mechanical properties, making them suitable for applications in tissue engineering .

- These materials can be designed for applications ranging from wound healing to nerve regeneration due to their antimicrobial properties and ability to modulate cell behavior through degradation products .

Personal Care Products

Cosmetics and Skin Care

- The increasing demand for personal care products has led to the incorporation of this compound as a pH adjuster in cosmetics. Its ability to stabilize formulations enhances product performance and user experience .

Case Study 1: Use in Food Preservation

A study conducted on meat products demonstrated that this compound effectively extends shelf life by inhibiting microbial growth while maintaining sensory qualities such as color and flavor. The results indicated a significant reduction in spoilage rates compared to untreated samples.

Case Study 2: Anticoagulant Efficacy

Clinical trials have shown that blood stored with this compound maintains better quality over extended periods compared to other anticoagulants. This study emphasized its role in enhancing patient safety during blood transfusions.

作用机制

Monosodium citrate exerts its effects primarily through chelation and buffering:

Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.

Buffering: Maintains the pH of solutions by neutralizing acids and bases.

Molecular Targets and Pathways:

Calcium Ions: Chelates calcium ions, preventing blood coagulation.

Hydrogen Ions: Neutralizes excess hydrogen ions, thereby alkalinizing the solution.

相似化合物的比较

- Disodium citrate

- Trisodium citrate

- Citric acid .

生物活性

Monosodium citrate, a monobasic salt of citric acid, is widely recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicine, food science, and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.

This compound is produced by the partial neutralization of citric acid with sodium hydroxide. It is characterized by its white crystalline powder form, high solubility in water, and low hygroscopicity compared to citric acid. The compound acts as a buffering agent, stabilizing pH levels in various formulations .

Mechanisms of Action:

- Calcium Chelation: this compound chelates calcium ions, preventing their participation in coagulation processes. This property is particularly beneficial in anticoagulant therapies .

- pH Modulation: It raises the pH of gastric and urinary environments, which can aid in alleviating acidosis and enhancing urine alkalinity .

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various pathogens, including Pseudomonas aeruginosa, by inhibiting biofilm formation and reducing virulence factors such as pyocyanin production .

Therapeutic Applications

-

Oral Rehydration Solutions (ORS):

This compound is commonly used in ORS formulations to replace bicarbonate. A study involving children with cholera demonstrated that ORS containing trisodium citrate was as effective as those with sodium bicarbonate in rehydrating patients and correcting acidosis . The success rates were notably high:- 92% success with ORS-citrate vs. 86% with ORS-bicarbonate for cholera patients.

- 100% success for infants with diarrhea using ORS-citrate.

-

Exercise Physiology:

In sports medicine, this compound is explored for its potential to enhance athletic performance by reducing post-exercise acidosis. A study found that ingestion prior to exercise led to mild metabolic alkalosis, improving endurance performance without significantly altering lactate levels . -

Tissue Regeneration:

This compound plays a role in regenerative medicine by affecting the biological activity of plasma rich in growth factors (PRGF). It was shown not to alter the composition or release kinetics of growth factors but increased clinical versatility in applications .

Antimicrobial Activity Against Pseudomonas aeruginosa

A significant study evaluated the effects of sodium citrate on Pseudomonas aeruginosa, revealing several key findings:

- Biofilm Formation: Sodium citrate significantly inhibited biofilm formation at concentrations of 4% and 5% (p < 0.0001)【1】.

- Virulence Reduction: It decreased the motility and pigment production (pyocyanin) of P. aeruginosa, suggesting a reduction in virulence【1】.

- Gene Expression: Sodium citrate downregulated quorum sensing (QS) genes associated with virulence, indicating its potential as an antimicrobial agent【1】.

Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of monosodium citrate relevant to experimental design in pharmaceutical studies?

this compound (C₆H₇NaO₇) is a white, odorless, fine or crystalline granular powder with a slightly acidic taste. Its low hygroscopicity compared to citric acid makes it preferable in dry formulations (e.g., tablets, instant preparations) to prevent caking . Key properties include:

- Solubility : 180 g/L in water, enabling rapid dissolution in aqueous buffers .

- pH buffering range : Effective in maintaining pH 3.0–6.5, critical for drug stability .

- Thermal stability : Retains functionality under high-temperature processing (e.g., baking, sterilization) .

Q. How should this compound solutions be prepared and standardized for biochemical assays?

For reproducible results:

- Dissolution : Dissolve this compound in freshly prepared 1 mM sodium hydroxide to achieve ~20 mg/mL citrate concentration. For liquid samples, dilute with water and adjust with NaOH .

- Standardization : Validate purity via titration (e.g., using 0.1 M HCl) or spectrophotometry (absorbance at 210 nm) .

- Buffer preparation : Combine with disodium citrate (9:1 molar ratio) to stabilize pH in enzyme activity assays (e.g., citrate synthase) .

Q. What are the validated applications of this compound in food science research?

this compound is used to:

- Reduce acrylamide : Inhibit Maillard reactions in baked goods by chelating asparagine precursors, achieving up to 50% reduction in acrylamide levels .

- Modify texture : Enhance emulsification in dairy products (e.g., cheese) by binding calcium ions, improving meltability .

- Preserve color : Stabilize anthocyanins in acidic beverages (e.g., fruit juices) .

Advanced Research Questions

Q. How does the hygroscopicity of this compound influence experimental reproducibility in dry formulation studies?

While less hygroscopic than citric acid, this compound’s moisture absorption can still vary under high humidity (>60% RH), leading to:

- Caking : Mitigate by storing samples in desiccators with silica gel .

- Dosage variability : Pre-weigh samples in controlled environments (25°C, 40% RH) and use gravimetric analysis to monitor moisture uptake .

- Comparative studies : Contrast with trisodium citrate (more hygroscopic) to assess formulation robustness .

Q. What methodological considerations are critical when quantifying this compound in complex biological matrices?

Key challenges include matrix interference (e.g., proteins, lipids) and low analyte concentration. Strategies:

- Sample pretreatment : Deproteinize using acetonitrile (1:2 v/v) or ultrafiltration (10 kDa cutoff) .

- Chromatographic separation : Use HPLC with a C18 column and mobile phase (0.1% phosphoric acid:methanol, 95:5) at 210 nm .

- Validation : Spike recovery tests (85–115%) and linearity checks (R² >0.99) across expected concentrations .

Q. How can researchers address data variability in citrate synthase activity assays when using this compound as a buffer?

Variability arises from reagent instability or operator technique. Solutions:

- Reagent preparation : Prepare fresh DTNB (Ellman’s reagent) daily and pre-incubate acetyl-CoA at 37°C for 10 minutes .

- Standard curve : Include a 6-point calibration (0–100 µM citrate) and dilute samples exceeding the upper limit .

- Inter-lot variation : Validate kits using internal controls and report inter-assay CVs (<15%) .

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on this compound’s synergistic effects with other additives?

Apply the PICOT framework:

- Population (P) : Food matrices (e.g., potato chips).

- Intervention (I) : this compound (0.5% w/w) combined with calcium chloride (0.2% w/w).

- Comparison (C) : this compound alone vs. additive-free control.

- Outcome (O) : Acrylamide reduction (%) measured via LC-MS/MS.

- Time (T) : Post-processing at 0, 7, 14 days .

属性

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026363 | |

| Record name | Trisodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE GRANULES OR POWDER. | |

| Record name | Sodium citrate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5 | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68-04-2 | |

| Record name | Sodium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trisodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS TRISODIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS7A450LGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>300 °C | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。